Ethyl 2-(isopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate is a synthetic compound characterized by the presence of a triazole ring, an isopropylamino group, and an ethyl ester functional group. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural features.
The compound can be synthesized through various chemical reactions, primarily involving the formation of the triazole ring and subsequent modifications to introduce the isopropylamino and ethyl ester groups.
Ethyl 2-(isopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate belongs to the class of organic compounds known as triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Its classification can also extend to amino acid derivatives due to the presence of the isopropylamino group.
The synthesis of Ethyl 2-(isopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate typically involves a multi-step process:
In industrial settings, optimization of these synthetic routes may utilize continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact.
The molecular formula for Ethyl 2-(isopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate is , with a molecular weight of 226.28 g/mol. The structural representation includes:
Property | Value |
---|---|
Molecular Formula | C10H18N4O2 |
Molecular Weight | 226.28 g/mol |
IUPAC Name | Ethyl 2-(propan-2-ylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate |
InChI Key | HHHVIALUIYTOQW-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C(CN1C=NC=N1)NC(C)C |
Ethyl 2-(isopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate can undergo several chemical reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Sodium azide or thiols | Polar aprotic solvents |
The mechanism of action for Ethyl 2-(isopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate varies based on its application:
Ethyl 2-(isopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate exhibits several notable physical properties:
The compound's chemical properties include:
Ethyl 2-(isopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate has diverse applications in scientific research:
This compound's unique structural features position it as a versatile intermediate in various chemical syntheses and applications across multiple scientific disciplines.
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: